(R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride is a chiral compound with significant relevance in pharmaceutical chemistry. It is characterized by its unique structure, which includes a bromophenyl group and an amino acid derivative. The compound's chemical formula is and it has a molecular weight of approximately .
The synthesis of (R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride typically involves the following steps:
The reaction conditions are critical for achieving high yields and purity. Parameters such as temperature, reaction time, and concentration of reactants must be carefully controlled. Continuous flow synthesis methods may also be employed in industrial settings to enhance efficiency .
The molecular structure of (R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride features:
The structural representation can be expressed in SMILES notation as O=C(OC)C[C@H](N)C1=CC=CC(Br)=C1.Cl[H]
.
(R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride can participate in various chemical reactions typical of amino acid derivatives:
The reactivity of this compound is influenced by the presence of both the amino group and the bromophenyl moiety, which can stabilize intermediates during reactions.
The mechanism of action for (R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride involves its interaction with biological targets such as enzymes or receptors:
Research indicates that compounds with similar structures exhibit potential therapeutic effects, particularly in neurological disorders and cancer treatment .
Property | Value |
---|---|
Molecular Weight | 294.58 g/mol |
Solubility | Soluble in water |
Log P (octanol-water) | Not specified |
Melting Point | Not specified |
(R)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride has several significant applications:
This compound's unique structure makes it valuable for ongoing research into drug development and therapeutic applications across various fields of science and medicine.
CAS No.: 16382-06-2
CAS No.: 13597-73-4
CAS No.: 101-69-9
CAS No.: 266349-84-2
CAS No.: 69722-44-7
CAS No.: 1704-69-4